molecular formula C14H17N3O B7077583 N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B7077583
M. Wt: 243.30 g/mol
InChI Key: PPMQCLHALOZHPL-UHFFFAOYSA-N
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Description

N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a complex organic compound featuring a cyclopropyl group, an oxadiazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of cheaper, more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the aniline moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Halogens (Cl2, Br2), sulfonyl chlorides, alkylating agents

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-6-12(9)8-15-13-5-3-4-11(7-13)14-17-16-10(2)18-14/h3-5,7,9,12,15H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMQCLHALOZHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CNC2=CC=CC(=C2)C3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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